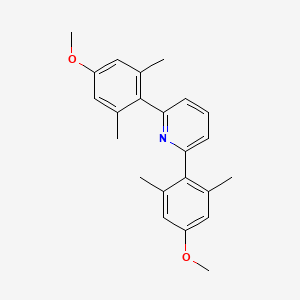![molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0](/img/structure/B12538501.png)
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring
Preparation Methods
The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.
Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biological studies to understand the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:
4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
651741-81-0 |
|---|---|
Molecular Formula |
C14H10INO2 |
Molecular Weight |
351.14 g/mol |
IUPAC Name |
4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2 |
InChI Key |
VJKGZLQIBXZFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
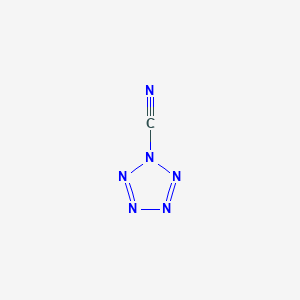
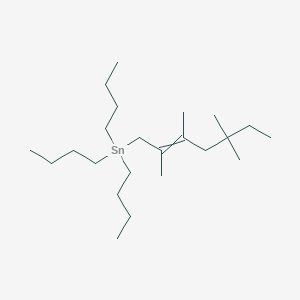
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
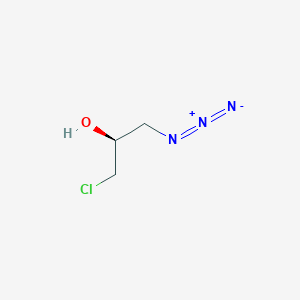
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
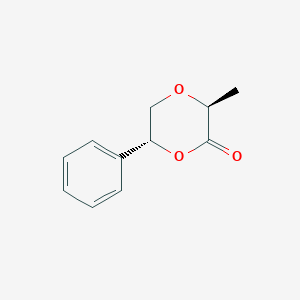
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
